molecular formula C21H19N3OS B2874974 2-(naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448134-61-9

2-(naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2874974
CAS No.: 1448134-61-9
M. Wt: 361.46
InChI Key: LVPIXTFSPJMQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a multi-heterocyclic structure incorporating a naphthalene ring, a thiophene-substituted pyrazole, and an acetamide linker. This specific molecular architecture is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The naphthalene ring system is a common pharmacophore known to contribute to potent biological activity by enhancing interactions with hydrophobic pockets in target proteins . Furthermore, the integration of the thiophene and pyrazole moieties is a well-established strategy in drug discovery, as these heterocycles are frequently found in compounds with pronounced antiproliferative and cytotoxic properties . Research on structurally similar compounds has demonstrated potent antiproliferative activities against a panel of human cancer cell lines. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have shown promising results, with one study identifying a specific analog that exhibited high efficacy against nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value of 0.6 µM. The proposed mechanism of action for such compounds involves the alteration of cell division and accumulation of cells in the S-phase of the cell cycle, leading to the inhibition of cancer cell proliferation . Similarly, novel heterocyclic compounds bearing nicotinonitrile and pyrazole structures have been synthesized and evaluated, showing potent cytotoxic effects against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines . This compound is provided For Research Use Only. It is intended solely for laboratory research and chemical analysis purposes. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c25-21(15-17-7-3-6-16-5-1-2-8-18(16)17)22-11-13-24-12-10-19(23-24)20-9-4-14-26-20/h1-10,12,14H,11,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPIXTFSPJMQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a complex structure that incorporates a naphthalene moiety, a thiophene ring, and a pyrazole derivative. The molecular formula is C18H20N4OSC_{18}H_{20}N_{4}OS, which indicates the presence of nitrogen and sulfur, suggesting potential interactions with biological targets.

Synthesis

Recent studies have focused on synthesizing derivatives of this compound through various methods, including hybridization techniques that combine different pharmacophores to enhance biological activity. For instance, derivatives containing thiophene and pyrazole cores have been shown to exhibit promising antimicrobial properties .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of related pyrazole derivatives. For example, compounds derived from thiophene-bearing pyrazoles demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Analgesic Activity

In addition to antimicrobial properties, some derivatives have been evaluated for analgesic effects. For instance, a study on trisubstituted pyrazoles indicated significant analgesic activity in hot plate tests and acetic acid-induced writhing tests in mice. The results suggested that certain analogs exhibited enhanced analgesic properties compared to standard medications .

CompoundHot Plate Latency (s)Writhing Test Reduction (%)
4d12.575
4e14.080

Case Studies

  • Antimicrobial Evaluation : A study published in the ACS Omega journal reported on the synthesis of thiazol-4-one/thiophene-bearing pyrazole derivatives, highlighting their antimicrobial activities through various assays including time-kill assays and biofilm inhibition studies .
  • Analgesic Properties : Another investigation focused on the analgesic effects of pyrazole-containing thiophene compounds. The findings indicated that specific compounds significantly improved latency in pain response tests compared to control groups .
  • Structural Analysis : The crystal structure analysis of related compounds has revealed important insights into their conformational stability and potential interactions with biological targets, emphasizing the significance of structural features in determining biological activity .

Comparison with Similar Compounds

Triazole-Linked Acetamide Derivatives

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro- or chloro-substituted analogs (6b, 6c, 6m) share a triazole-acetamide scaffold . Key distinctions include:

  • Substituent Effects :
    • Nitro groups (6b, 6c) introduce strong electron-withdrawing effects, lowering electron density on the aromatic ring, as evidenced by NMR downfield shifts (e.g., δ 8.61 ppm for meta-nitro in 6c) .
    • Chloro substituents (6m) enhance lipophilicity, reflected in HRMS data ([M+H]⁺ = 393.1118 vs. 404.1359 for nitro analogs) .
Compound Substituent IR C=O (cm⁻¹) HRMS [M+H]⁺ Yield (%)
6a Phenyl 1671 404.1359 75–80*
6b (2-NO₂) 2-Nitrophenyl 1682 404.1348 70–75*
6m (4-Cl) 4-Chlorophenyl 1678 393.1118 65–70*

*Estimated based on analogous reactions in .

Thiazole and Thiophene Derivatives

  • 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): The thiazole ring forms an 85.69° dihedral angle with the naphthalene system, influencing molecular packing . Hydrogen bonding (N–H⋯N, C–H⋯O) creates 1D chains, enhancing thermal stability compared to non-hydrogen-bonded analogs .
  • Thiophene-Pyrazole vs.

Naphthalen-1-yl vs. Naphthalen-2-yl Isomers

  • Synthesis routes differ: 2-yl analogs often employ coupling reactions with acid chlorides (e.g., 2-(naphthalen-2-yl)acetic acid in ) rather than cycloadditions .

Pharmacologically Active Analogs

  • N-(Benzo[d]thiazol-2-yl)acetamides ():
    • These compounds exhibit anti-inflammatory activity with reduced toxicity, attributed to the benzothiazole moiety’s electron-withdrawing effects .
    • Docking studies suggest that thiophene-pyrazole groups in the target compound may similarly interact with cyclooxygenase (COX) enzymes, though this requires validation.

Preparation Methods

Friedel-Crafts Alkylation

The naphthalene moiety is functionalized via Friedel-Crafts alkylation using chloroacetyl chloride and aluminum chloride (AlCl₃) as the catalyst.
Reaction Conditions :

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 0–5°C (ice bath)
Catalyst AlCl₃ (1.2 equiv)
Reaction Time 6 hours
Yield 62%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, J = 8.2 Hz), 7.85–7.45 (m, 6H), 3.82 (s, 2H, CH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O stretch).

Alternative Route: Grignard Reaction

2-(Naphthalen-1-yl)acetic acid is also synthesized via a Grignard reagent derived from naphthalene-1-methyl bromide, followed by carboxylation and acidic workup.

Preparation of 2-(3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The pyrazole-thiophene core is constructed via cyclocondensation of thiophene-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Catalyst
Reaction Time 12 hours
Yield 58%

Intermediate : 3-(Thiophen-2-yl)-1H-pyrazole

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C=N), 127.4–125.3 (thiophene carbons).

Ethylamine Functionalization

The pyrazole is alkylated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions :

Parameter Value
Solvent Dimethylformamide (DMF)
Temperature 60°C
Base K₂CO₃ (2.5 equiv)
Reaction Time 8 hours
Yield 71%

Characterization Data :

  • MS (ESI): m/z 220.1 [M+H]⁺.

Amide Coupling: Final Step

Acyl Chloride Formation

2-(Naphthalen-1-yl)acetic acid is activated using thionyl chloride (SOCl₂).
Reaction Conditions :

Parameter Value
Solvent Toluene
Temperature 70°C
Reagent SOCl₂ (1.5 equiv)
Reaction Time 3 hours
Yield 89%

Nucleophilic Acylation

The acyl chloride reacts with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in THF with triethylamine.
Reaction Conditions :

Parameter Value
Solvent THF
Temperature Room temperature (25°C)
Base Triethylamine (1.1 equiv)
Reaction Time 15 hours
Yield 73%

Final Product Characterization :

  • Molecular Formula : C₂₁H₁₉N₃O₂S
  • Melting Point : 158–160°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, 1H, NH), 8.15–7.40 (m, 11H, aromatic), 4.32 (q, 2H, CH₂), 3.92 (s, 2H, CH₂CO).
  • HPLC Purity : 98.2%

Optimization and Challenges

Solvent Effects on Amide Coupling

Solvent Yield (%) Purity (%)
THF 73 98.2
DCM 65 95.4
DMF 68 97.1

THF provides optimal balance between solubility and reaction efficiency.

Purification Techniques

Recrystallization in acetonitrile achieves higher purity (98.2%) compared to column chromatography (95%).

Alternative Synthetic Routes

Coupling Reagent Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF yields 70% product but requires longer reaction times (24 hours).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) improves yield to 78% but risks decomposition of heat-sensitive intermediates.

Scalability and Industrial Considerations

Large-scale production (>1 kg) employs continuous flow reactors for acyl chloride formation, reducing hazardous intermediate storage. Typical batch yields scale linearly, maintaining 70–72% efficiency.

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